D-fuculose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-fuculose is a ketohexose deoxy sugar, specifically a fuculose with D-configuration. It is involved in various biological processes, including sugar metabolism. This compound can be formed from D-fucose by the enzyme D-fucose isomerase and converted to this compound-1-phosphate by this compound kinase .

准备方法

Synthetic Routes and Reaction Conditions: D-fuculose can be synthesized enzymatically from D-fucose using D-fucose isomerase. The enzyme catalyzes the isomerization of D-fucose to this compound. The optimal conditions for this reaction are typically around 30°C and pH 7, with the presence of manganese ions as a cofactor .

Industrial Production Methods: For industrial production, this compound can be obtained through the enzymatic conversion of D-fucose. This method is preferred due to its efficiency and specificity. The enzyme D-fucose isomerase from various bacterial sources, such as Raoultella species, is commonly used. The reaction conditions are optimized to achieve a high yield of this compound .

化学反应分析

Types of Reactions: D-fuculose undergoes several types of chemical reactions, including:

Isomerization: Conversion between D-fucose and this compound.

Phosphorylation: Conversion to this compound-1-phosphate by this compound kinase.

Common Reagents and Conditions:

Isomerization: D-fucose isomerase, manganese ions, pH 7, 30°C.

Phosphorylation: this compound kinase, ATP, pH 7.5, 37°C.

Major Products:

Isomerization: this compound.

Phosphorylation: this compound-1-phosphate.

科学研究应用

D-fuculose has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various complex carbohydrates and glycoconjugates.

Biology: Studied for its role in sugar metabolism and its involvement in various biological pathways.

Medicine: Investigated for its potential therapeutic applications, including its role in immune modulation and as a biomarker for certain diseases.

Industry: Used in the production of rare sugars and as a component in various biochemical assays

作用机制

D-fuculose exerts its effects primarily through its involvement in sugar metabolism. It is converted to this compound-1-phosphate by this compound kinase, which then enters various metabolic pathways. The molecular targets include enzymes involved in carbohydrate metabolism, such as D-fucose isomerase and this compound kinase .

相似化合物的比较

D-fuculose is similar to other ketohexose sugars, such as D-ribulose and D-xylulose. it is unique due to its specific configuration and its role in the metabolism of D-fucose. Similar compounds include:

D-ribulose: Another ketohexose involved in the pentose phosphate pathway.

D-xylulose: A ketohexose involved in the metabolism of xylose and the pentose phosphate pathway.

This compound’s uniqueness lies in its specific enzymatic conversion from D-fucose and its involvement in unique metabolic pathways.

生物活性

D-Fuculose is a five-carbon sugar that plays a critical role in various biological processes, particularly in the metabolism of fucose and its derivatives. This article provides a comprehensive overview of the biological activity of this compound, including its enzymatic interactions, metabolic pathways, and potential applications in biotechnology and medicine.

Overview of this compound

This compound, also known as 6-deoxy-D-fructose, is an important intermediate in the metabolism of fucose. It is involved in several biochemical pathways, particularly those related to carbohydrate metabolism in bacteria and higher organisms. The compound is known for its role in the isomerization process catalyzed by enzymes such as l-fucose isomerase.

Enzymatic Activity

L-Fucose Isomerase Activity

L-fucose isomerase (l-FucI) catalyzes the interconversion between L-fucose and this compound. This enzyme is crucial for the utilization of fucose by various microorganisms. The activity of l-FucI varies significantly based on environmental factors such as pH, temperature, and the presence of metal ions.

Key Findings on Enzymatic Activity

- Optimal Conditions : Research indicates that l-FucI exhibits maximal activity at specific pH levels and temperatures. For example, optimal enzyme activity was observed at pH 7.0 and temperatures around 60 °C .

- Metal Ion Dependence : The activity of l-FucI is significantly enhanced by the presence of metal ions such as Mn²⁺ and Co²⁺. Studies show that 1 mM concentrations of these ions can increase enzyme activity fivefold compared to controls without metal supplementation .

- Effect of Salinity : The enzyme's activity also responds to varying concentrations of NaCl, demonstrating a need for ionic balance in enzymatic reactions .

Metabolic Pathways Involving this compound

This compound is primarily produced from L-fucose through the action of l-FucI. This pathway is essential for bacteria that utilize fucose as a carbon source, such as Streptococcus pneumoniae.

Case Study: Fucose Utilization in Streptococcus pneumoniae

A study examining the promoter characteristics of the fcsK gene (encoding fuculose kinase) revealed that this promoter is induced by fucose and repressed by glucose or sucrose. This regulation allows S. pneumoniae to adapt its metabolism based on available sugars, highlighting the importance of this compound in bacterial growth under varying nutrient conditions .

- Growth Dependency : The growth rate of S. pneumoniae was directly affected by fucose availability, with lower concentrations leading to reduced growth rates due to insufficient PDF (polypeptide deformylase) levels .

Applications in Biotechnology

This compound has potential applications in various fields, including:

- Biotechnological Production : Engineered strains of Escherichia coli have been developed to produce deuterated forms of fucose for use in structural biology research. This includes applications such as neutron scattering experiments where clear visualization of molecular interactions is crucial .

- Pharmacological Research : The ability to manipulate fucose metabolism can lead to advancements in drug development, particularly antibiotics targeting bacterial systems that rely on fucose metabolism.

Summary Table: Biological Activity Parameters

| Parameter | Optimal Value | Notes |

|---|---|---|

| pH for Max Activity | 7.0 | Optimal for l-FucI activity |

| Temperature | 60 °C | Higher temperatures enhance enzyme kinetics |

| Metal Ion Concentration | 1 mM Mn²⁺/Co²⁺ | Essential for maximal enzyme activity |

| NaCl Concentration | Varies | Influences enzymatic activity |

属性

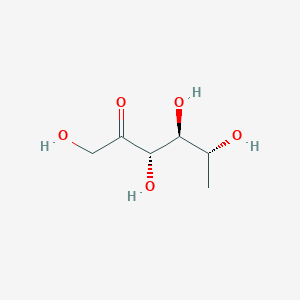

IUPAC Name |

(3S,4S,5R)-1,3,4,5-tetrahydroxyhexan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h3,5-8,10-11H,2H2,1H3/t3-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPNKJXABGCRC-PQLUHFTBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]([C@@H](C(=O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。